molecular formula C15H14N2O5 B2520503 2,3-dimethoxy-N-(4-nitrophenyl)benzamide CAS No. 1522-66-3

2,3-dimethoxy-N-(4-nitrophenyl)benzamide

Cat. No. B2520503
CAS RN: 1522-66-3
M. Wt: 302.286
InChI Key: XSSJITYEGYUWLT-UHFFFAOYSA-N
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Description

2,3-dimethoxy-N-(4-nitrophenyl)benzamide is an organic compound that belongs to the class of amide compounds. The compound has a molecular formula of C15H14N2O5. It has been found that amides, including this compound, have a very important place in both organic and biological chemistry. They are used as building blocks for natural products such as proteins and peptides .


Synthesis Analysis

A variety of benzamide derivatives, including 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have been synthesized by the interaction of aniline derivatives that carry electron-donating groups (anisidines, toluidines) and acyl chlorides (2,3-di-methoxybenzoyl chloride and 3-acetoxy-2-methylbenzoyl chloride) in a slightly basic medium .


Molecular Structure Analysis

In the title compound, the benzene rings are nearly coplanar, making a dihedral angle of 4.89 (8). An intramolecular N—H O hydrogen bond occurs between the imino and methoxy groups . In the crystal, weak C— H O hydrogen bonds link the molecules into supramolecular chains propagating along the a-axis direction .


Chemical Reactions Analysis

Amides, including 2,3-dimethoxy-N-(4-nitrophenyl)benzamide, have a wide range of uses in pharmaceutical chemistry . Many amide derivatives have been found to possess antitumor, anti-microbial, anti-HIV, anti-inflammatory, anticonvulsant, anti-bacterial, antifungal, analgesic, and anticancer properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.286. More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antitumor Activity

Amides, including benzamides, play a crucial role in pharmaceutical chemistry. Researchers have discovered that certain amide derivatives possess antitumor properties . Investigating the potential of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide as an antitumor agent could yield valuable insights for cancer therapy.

Antimicrobial Properties

Amides have been explored for their antimicrobial effects. By synthesizing derivatives of benzamides, scientists can evaluate their efficacy against bacteria, fungi, and other pathogens2,3-dimethoxy-N-(4-nitrophenyl)benzamide might exhibit promising antimicrobial activity .

Anti-HIV Research

Given the importance of developing effective treatments for HIV, investigating novel compounds is essential. Benzamides and their derivatives have been studied for their potential anti-HIV properties. Researchers could explore whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide shows any inhibitory effects against HIV .

Anti-Inflammatory Applications

Amides are known to modulate inflammatory responses. Researchers have identified amide derivatives with anti-inflammatory properties. Exploring the anti-inflammatory potential of 2,3-dimethoxy-N-(4-nitrophenyl)benzamide could contribute to drug development .

Anticonvulsant Properties

Certain amide compounds exhibit anticonvulsant effects, making them relevant for treating epilepsy and related conditions. Investigating whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has anticonvulsant properties could be valuable .

Analgesic and Pain Management Research

Amides have been studied for their analgesic properties. Researchers could explore whether 2,3-dimethoxy-N-(4-nitrophenyl)benzamide has any pain-relieving effects, potentially contributing to pain management strategies .

Future Directions

The future directions for research on 2,3-dimethoxy-N-(4-nitrophenyl)benzamide could include further exploration of its potential biological activities, given that many amide derivatives have been found to possess various biological properties . Additionally, more detailed studies on its physical and chemical properties could be beneficial.

properties

IUPAC Name

2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-13-5-3-4-12(14(13)22-2)15(18)16-10-6-8-11(9-7-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSJITYEGYUWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethoxy-N-(4-nitrophenyl)benzamide

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